

Physicochemical Properties of Carbamide Peroxide Crystals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carbamide peroxide

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This technical guide provides a comprehensive overview of the core physicochemical properties of **carbamide peroxide** crystals. **Carbamide peroxide**, an adduct of urea and hydrogen peroxide, is a stable, solid source of hydrogen peroxide with wide applications in the pharmaceutical, cosmetic, and chemical industries. Understanding its fundamental properties is crucial for formulation development, stability assessment, and quality control.

Chemical and Physical Properties

Carbamide peroxide is a white crystalline solid that is readily soluble in water.^{[1][2]} Upon dissolution, it dissociates into urea and hydrogen peroxide, with the latter being the active agent for its bleaching and disinfectant properties.^{[2][3]}

General Properties

Property	Value	References
Chemical Formula	CH ₆ N ₂ O ₃ (or CH ₄ N ₂ O·H ₂ O ₂)	^{[4][5]}
Molecular Weight	94.07 g/mol	^{[4][6]}
Appearance	White crystalline solid, powder, colorless needles, or small platelets	^{[1][3]}
Odor	Odorless	^[6]

Thermal Properties

The thermal behavior of **carbamide peroxide** is critical for its handling and storage. It exhibits a relatively sharp melting point, which is often accompanied by decomposition.

Property	Value	References
Melting Point	75-85 °C (decomposes)	[4][6]
90-93 °C (decomposes)	[7][8]	
Decomposition Temperature	90-93 °C	[6]
Decomposes with moisture at ~40 °C	[4]	
Thermal decomposition becomes significant above 82°C	[9]	

Solubility

Carbamide peroxide demonstrates good solubility in water, which increases with temperature.

Solvent	Solubility	Temperature	References
Water	≥ 100 mg/mL	20 °C (68 °F)	[4][5]
Water	500 g/L	20 °C	[3][7]
Water	730 g/L	40 °C	[3]

Stability and Storage

Carbamide peroxide is more stable in its solid form compared to aqueous solutions of hydrogen peroxide.[2][10] However, it is sensitive to moisture, heat, and light.[4][11] For long-term stability, it should be stored in tight, light-resistant containers and protected from excessive heat.[12] Refrigeration can enhance the stability of both the raw material and its gel formulations.[13][14]

Crystal Structure

Carbamide peroxide forms a crystalline solid where hydrogen peroxide molecules are incorporated into the urea crystal lattice through hydrogen bonding.[3] Neutron diffraction studies have confirmed the 1:1 stoichiometric adduct of urea and hydrogen peroxide.[3][4] X-ray diffraction (XRD) is a key technique for characterizing its crystalline structure.

Experimental Protocols

Determination of Carbamide Peroxide Content by Iodometric Titration

This method is based on the oxidation of iodide to iodine by the hydrogen peroxide released from **carbamide peroxide**, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.

Materials:

- **Carbamide Peroxide** sample
- Deionized water
- Glacial acetic acid
- Potassium iodide (KI)
- Ammonium molybdate solution
- 0.1 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) standard solution
- Starch indicator solution
- 500 mL Iodine flask
- Burette
- Analytical balance

Procedure:

- Accurately weigh approximately 100 mg of the **Carbamide Peroxide** sample and transfer it to a 500-mL iodine flask.
- Add 25 mL of deionized water to dissolve the sample.
- Add 5 mL of glacial acetic acid and mix the solution.
- Add 2 g of potassium iodide and 1 drop of ammonium molybdate solution to the flask.
- Stopper the flask and allow it to stand in the dark for 10 minutes.
- Titrate the liberated iodine with 0.1 N sodium thiosulfate solution.
- As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue color.
- Continue the titration with sodium thiosulfate until the blue color disappears.
- Record the volume of sodium thiosulfate solution used.
- Each mL of 0.1 N sodium thiosulfate is equivalent to 4.704 mg of $\text{CH}_6\text{N}_2\text{O}_3$.^{[4][15]}

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion/decomposition of **carbamide peroxide**.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

- Accurately weigh 2-5 mg of the **carbamide peroxide** crystal sample into an aluminum pan.
- Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.
- Place the sample and reference pans in the DSC cell.

- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting/decomposition temperature.

3.2.2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of **carbamide peroxide** by monitoring its mass change as a function of temperature.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

- Place an accurately weighed sample (5-10 mg) of **carbamide peroxide** crystals into the TGA sample pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Record the sample weight as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs, indicating decomposition.

X-ray Diffraction (XRD)

XRD is used to analyze the crystal structure and identify the crystalline phases of **carbamide peroxide**.

Instrument: An X-ray diffractometer with a Cu K α radiation source.

Procedure:

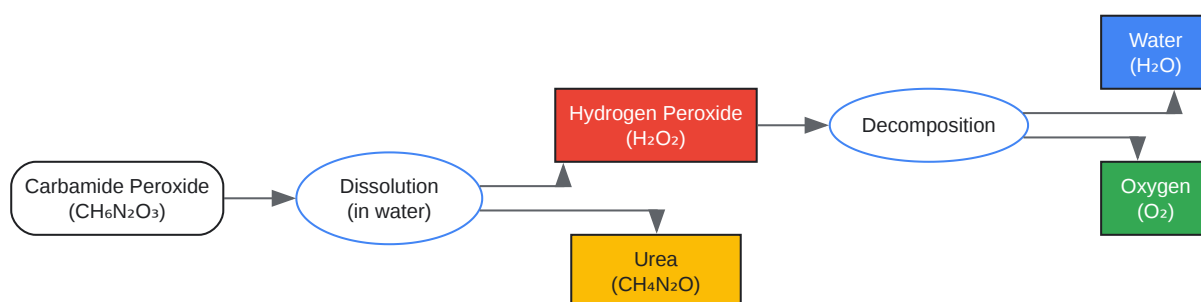
- Grind the **carbamide peroxide** crystals into a fine powder.
- Mount the powdered sample on a sample holder.
- Place the sample holder in the diffractometer.
- Scan the sample over a range of 2θ angles (e.g., 10-80°) at a specific scan rate.

- The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, provides information about the crystal lattice parameters. A study has reported sharp peaks at 2θ angles of 15.2° , 25.1° , and 26.0° .^{[16][17]}

Visualizations

Decomposition Pathway

The decomposition of **carbamide peroxide** is a critical aspect of its chemistry, leading to the release of its active component, hydrogen peroxide.

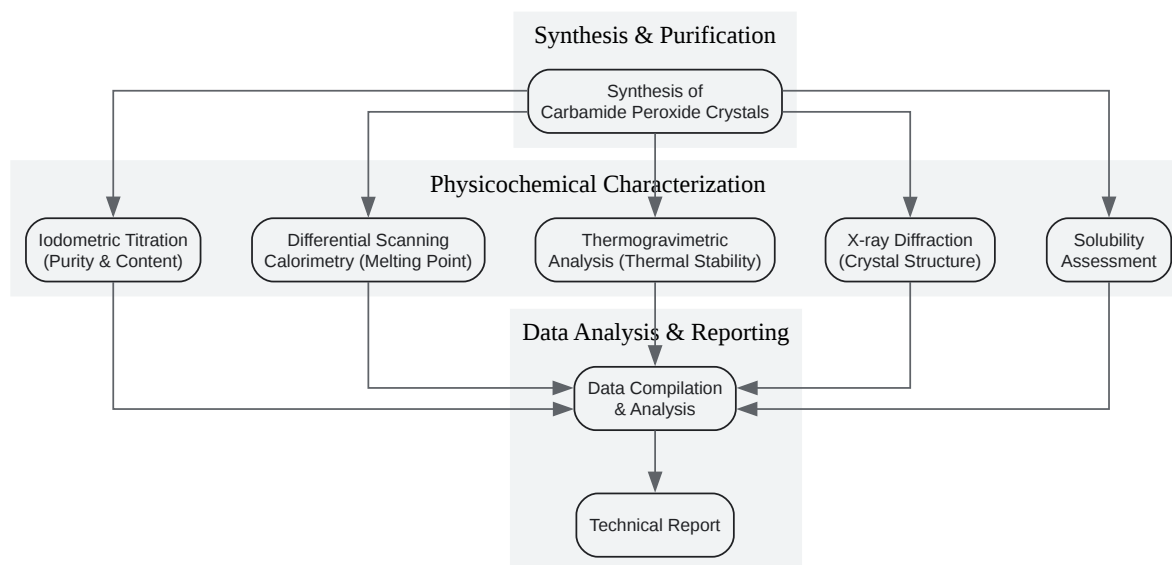


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Caption: Decomposition pathway of **carbamide peroxide** in an aqueous environment.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive analysis of **carbamide peroxide** crystals.



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Caption: A typical experimental workflow for the characterization of **carbamide peroxide** crystals.

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